molecular formula C13H15FN2O2 B3930917 (2Z)-2-ACETAMIDO-3-(4-FLUOROPHENYL)-N,N-DIMETHYLPROP-2-ENAMIDE

(2Z)-2-ACETAMIDO-3-(4-FLUOROPHENYL)-N,N-DIMETHYLPROP-2-ENAMIDE

Cat. No.: B3930917
M. Wt: 250.27 g/mol
InChI Key: ZDPHBUWYIWSMBK-WQLSENKSSA-N
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Description

(2Z)-2-ACETAMIDO-3-(4-FLUOROPHENYL)-N,N-DIMETHYLPROP-2-ENAMIDE is a synthetic organic compound characterized by the presence of an acetamido group, a fluorophenyl group, and a dimethylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-ACETAMIDO-3-(4-FLUOROPHENYL)-N,N-DIMETHYLPROP-2-ENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, acetic anhydride, and dimethylamine.

    Acetylation: 4-Fluoroaniline is acetylated using acetic anhydride to form N-acetyl-4-fluoroaniline.

    Condensation: N-acetyl-4-fluoroaniline is then condensed with dimethylamine and a suitable aldehyde or ketone to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-ACETAMIDO-3-(4-FLUOROPHENYL)-N,N-DIMETHYLPROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted fluorophenyl compounds.

Scientific Research Applications

(2Z)-2-ACETAMIDO-3-(4-FLUOROPHENYL)-N,N-DIMETHYLPROP-2-ENAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its properties as a building block in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of (2Z)-2-ACETAMIDO-3-(4-FLUOROPHENYL)-N,N-DIMETHYLPROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: This compound shares a similar fluorophenyl group but differs in its overall structure and functional groups.

    (E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Another fluorinated chalcone with distinct structural features and applications.

Uniqueness

(2Z)-2-ACETAMIDO-3-(4-FLUOROPHENYL)-N,N-DIMETHYLPROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(Z)-2-acetamido-3-(4-fluorophenyl)-N,N-dimethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-9(17)15-12(13(18)16(2)3)8-10-4-6-11(14)7-5-10/h4-8H,1-3H3,(H,15,17)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPHBUWYIWSMBK-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=C(C=C1)F)/C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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